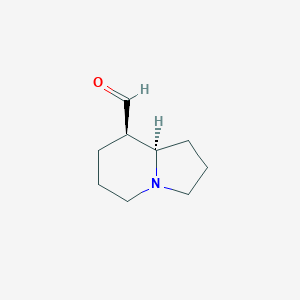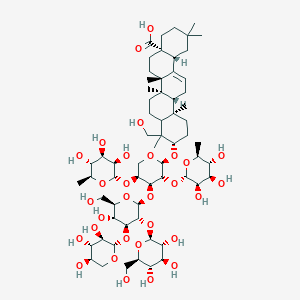
Sodium pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Sodium pyruvate, a salt of the conjugate anion form of pyruvic acid, is a key intermediate in many metabolic pathways . It primarily targets cells’ metabolic processes, acting as an additional source of energy . It also targets inflammatory cytokines and oxygen radicals, such as interleukin (IL) IL-6, IL-8, Monocyte Chemoattractant Protein-1, and hydrogen peroxide .
Mode of Action
This compound interacts with its targets by participating in various metabolic processes. It provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This cycle produces energy and is linked to other energy-producing processes . This compound also exhibits antioxidant properties, effectively reducing inflammatory cytokines and oxygen radicals .
Biochemical Pathways
This compound plays a crucial role in the glycolysis pathway, where glucose is converted into pyruvate . This process occurs in the cytoplasm . Pyruvate is then converted into acetyl-CoA, which enters the TCA cycle, producing energy . This compound is also involved in sugar metabolism .
Pharmacokinetics
It is known that this compound can be administered orally and intranasally , suggesting that it has good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The action of this compound results in several molecular and cellular effects. It provides energy to cells, promotes increased uptake of insulin-mediated glucose in adipocytes , and has protective effects against hydrogen peroxide . It also reduces inflammatory cytokines and oxygen radicals, effectively mitigating inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cell culture media, this compound acts as an additional source of energy . In clinical settings, this compound has been used to reduce the severity and symptoms of various disorders . The specific mechanisms and extent of its antioxidant activity may vary depending on factors such as this compound concentration, cell type, and experimental conditions .
Biochemical Analysis
Biochemical Properties
Sodium pyruvate is produced as part of glycolysis and is an intermediate in many metabolic pathways . It interacts with various enzymes and proteins, acting as a reducing agent in biocompatible aqueous photoinduced azide–alkyne cycloaddition (CuAAC) reactions .
Cellular Effects
This compound has protective effects against oxygen radicals . It plays a crucial role in maintaining cell viability and energy production under high-glucose conditions . It influences cell function by maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level by suppressing poly (ADP-ribose) polymerase (PARP) activity, thereby maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it triggers a copper (I)-catalyzed 1,3-dipolar cycloaddition reaction under UV light irradiation, exhibiting oxygen tolerance and temporal control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, treatment with exogenous this compound has been shown to ameliorate hyperglycemia, retinopathy, and nephropathy in streptozotocin-induced diabetic animals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be converted into acetyl CoA and enter the TCA Cycle . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters (MCTs) .
Subcellular Localization
This compound is localized within various subcellular compartments. Its activity or function can be influenced by its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing sodium pyruvate involves recrystallization. The process includes dissolving a crude product of this compound in purified water, filtering to remove inorganic impurities, and then crystallizing and precipitating this compound by adding the solution to an ice bath containing anhydrous ethanol . The wet product is then dried under reduced pressure, sieved, and pulverized to obtain the pure white solid this compound .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of pyruvic acid, which is then neutralized with sodium hydroxide to form this compound. This process can be optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetate, water, and carbon dioxide.
Reduction: It can be reduced to form lactate under anaerobic conditions.
Substitution: this compound can participate in substitution reactions, where the pyruvate anion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Reduction: Lactate dehydrogenase is an enzyme that catalyzes the reduction of pyruvate to lactate.
Major Products:
Oxidation: Acetate, water, and carbon dioxide.
Reduction: Lactate.
Scientific Research Applications
Sodium pyruvate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyruvic Acid: The conjugate acid form of pyruvate, involved in similar metabolic pathways.
Lactate: The reduced form of pyruvate, produced under anaerobic conditions.
Acetyl-CoA: A key intermediate in metabolism, formed from pyruvate.
Uniqueness of Sodium Pyruvate: this compound is unique due to its stability and solubility in water, making it easier to handle and use in various applications compared to pyruvic acid . Its ability to cross the blood-brain barrier and its protective effects against oxidative stress further distinguish it from other similar compounds .
Properties
CAS No. |
113-24-6 |
|---|---|
Molecular Formula |
C3H4NaO3 |
Molecular Weight |
111.05 g/mol |
IUPAC Name |
sodium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI Key |
DAQHMCWYXJEOCG-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)C(=O)O.[Na] |
Key on ui other cas no. |
113-24-6 |
physical_description |
Liquid; Dry Powder White to pale yellow powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
2-Oxopropanoic Acid Sodium Salt; Sodium Pyruvate; Sodium α-Ketopropionate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




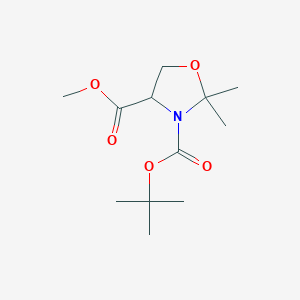
![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)
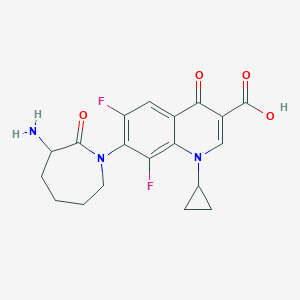
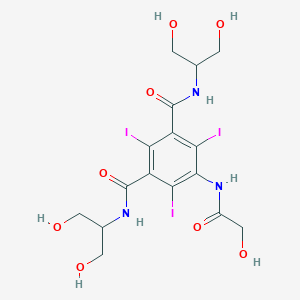

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)




